PTGR2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

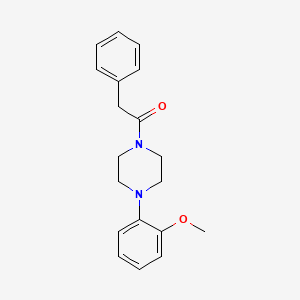

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIOYMPBWXQRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Prostaglandin Reductase 2 (PTGR2) in Cancer Progression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin Reductase 2 (PTGR2), an enzyme responsible for the metabolism of 15-keto-prostaglandins, is emerging as a significant modulator in the progression of several cancers. Contrary to the tumor-suppressive roles of some prostaglandin signaling pathways, evidence points towards an oncogenic function for PTGR2, particularly in gastric and pancreatic cancers. By catalyzing the reduction of 15-keto-PGE2, PTGR2 effectively diminishes the intracellular concentration of this pro-apoptotic lipid metabolite. This action shields cancer cells from oxidative stress-mediated cell death, thereby promoting proliferation, tumor growth, and chemoresistance. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and functional consequences of PTGR2 activity in cancer, supported by quantitative data and detailed experimental protocols.

Introduction: PTGR2 Function and Distinction

Prostaglandin Reductase 2 (PTGR2) is an NADPH-dependent enzyme that catalyzes the reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to the more stable, but less biologically active, 13,14-dihydro-15-keto-PGE2.[1] 15-keto-PGE2 is a known endogenous ligand for the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor with established roles in tumor suppression.[1][2] By reducing levels of 15-keto-PGE2, PTGR2 curtails this pro-apoptotic signaling, thus exhibiting an oncogenic function.[1]

It is critical to distinguish PTGR2 (Prostaglandin Reductase 2) from PTGDR2 (Prostaglandin D2 Receptor 2) . While both are involved in prostaglandin signaling, PTGDR2 (also known as CRTH2 or GPR44) is a G protein-coupled receptor that mediates the tumor-suppressive effects of Prostaglandin D2 (PGD2). In contrast, PTGR2 is a metabolic enzyme with a distinct, pro-tumorigenic role. This guide focuses exclusively on the reductase, PTGR2.

PTGR2 Expression Profile in Human Cancers

Immunohistochemical (IHC) studies have revealed differential expression of PTGR2 in cancerous tissues compared to adjacent normal tissues. Overexpression is particularly noted in gastrointestinal cancers.

| Table 1: PTGR2 Protein Expression in Human Cancers | |

| Cancer Type | Expression Profile |

| Pancreatic Ductal Adenocarcinoma | Majority of tumors (85.5% of 76 patients) showed positive staining for PTGR2, which was absent in adjacent normal pancreatic tissues. |

| Gastric Cancer | Strong PTGR2 expression observed in the tumor portion relative to adjacent non-tumor areas. High expression negatively correlates with survival in patients with intestinal-type gastric cancer. |

| General Cancers (The Human Protein Atlas) | Weak to moderate cytoplasmic and nuclear positivity in most cancers. Strong staining noted in prostate, breast, thyroid, and liver cancers. Lymphomas were reported as mainly negative. |

Core Signaling Pathways and Molecular Mechanisms

The oncogenic role of PTGR2 is primarily mediated through its enzymatic activity, which instigates a cascade of events shielding cancer cells from apoptosis.

The Central PTGR2 Metabolic Pathway

PTGR2 sits at a critical juncture in the prostaglandin E2 metabolic pathway. Its overexpression depletes the pool of 15-keto-PGE2, a key pro-apoptotic molecule.

PTGR2 Silencing and Induction of ROS-Mediated Apoptosis

Knockdown of PTGR2 leads to an accumulation of 15-keto-PGE2. This accumulation induces reactive oxygen species (ROS), triggers mitochondrial dysfunction, and activates a downstream apoptotic cascade involving ERK1/2 and Caspase 3.

Regulation of Antioxidant Defense Systems

The increase in ROS upon PTGR2 silencing is mechanistically linked to the suppression of key antioxidant genes. Silencing PTGR2 or adding 15-keto-PGE2 suppresses the expression of solute carrier family 7 member 11 (xCT/SLC7A11) and cystathionine gamma-lyase (CTH). These are critical for the synthesis of glutathione (GSH), the cell's primary antioxidant. Depletion of GSH renders cancer cells vulnerable to oxidative stress-mediated death.

Functional Role of PTGR2 in Cancer Progression

In vitro and in vivo studies have demonstrated that modulating PTGR2 expression directly impacts key cancer cell behaviors.

Cell Proliferation and Transformation

Silencing PTGR2 significantly impairs the proliferative and colony-forming capacity of gastric and pancreatic cancer cells.

| Table 2: Effects of PTGR2 Modulation on Cell Proliferation & Colony Formation | |

| Experimental Model | Key Quantitative Findings |

| Gastric Cancer Cells (AGS, SNU-16) | PTGR2 knockdown resulted in a decreased proliferation rate and a substantial reduction in the number of colonies formed. |

| Pancreatic Cancer Cells (BxPC-3, Capan-2) | Silencing of PTGR2 suppressed pancreatic cancer cell growth. This effect was most pronounced in cell lines capable of self-producing prostaglandins (i.e., expressing COX enzymes). |

| Gastric Cancer Xenograft Model | Nude mice inoculated with PTGR2-knockdown AGS cells showed significantly smaller tumor sizes and reduced tumorigenicity compared to controls. |

Apoptosis and Chemoresistance

PTGR2 expression level is a critical determinant of cancer cell sensitivity to both intrinsic apoptotic signals and extrinsic chemotherapeutic agents.

| Table 3: Effects of PTGR2 Modulation on Apoptosis and Chemosensitivity | |

| Endpoint | Key Findings |

| Apoptosis Induction | PTGR2 knockdown in gastric cancer cells induced cell death, increased ROS production, activated ERK1/2 and caspase 3, and altered the Bcl-2/Bax ratio to favor apoptosis. In pancreatic cancer cells, silencing PTGR2 elevated the percentage of both apoptotic and necrotic cells. |

| Chemosensitivity | PTGR2-knockdown gastric cancer cells were significantly more sensitive to standard chemotherapeutic agents cisplatin and 5-fluorouracil (5-FU) compared to PTGR2-overexpressing cells. |

Experimental Protocols

The following sections provide detailed, standardized protocols for the key experiments used to elucidate the function of PTGR2 in cancer.

Workflow for Investigating PTGR2 Function

A typical research workflow to characterize the role of PTGR2 involves genetic modulation followed by a series of in vitro and in vivo functional assays.

Lentiviral shRNA Transduction for PTGR2 Knockdown

This protocol describes the generation of stable cell lines with reduced PTGR2 expression.

-

Cell Plating: On Day 1, plate target cells (e.g., AGS, SNU-16, BxPC-3) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Transduction: On Day 2, remove the culture medium. Add fresh medium containing a transduction enhancer like Polybrene (final concentration 5-8 µg/mL). Add the lentiviral particles carrying the PTGR2-targeting shRNA (or a non-target control) at a predetermined Multiplicity of Infection (MOI). Gently swirl and incubate overnight (18-20 hours) at 37°C.

-

Medium Change: On Day 3, remove the virus-containing medium and replace it with fresh, complete growth medium.

-

Selection: On Day 4 or 5, begin selection by adding fresh medium containing the appropriate concentration of puromycin (typically 1-10 µg/mL, must be determined empirically for each cell line).

-

Expansion: Replace the puromycin-containing medium every 3-4 days until resistant colonies are visible. Isolate and expand individual clones.

-

Verification: Confirm PTGR2 protein knockdown in expanded clones via Western Blotting and/or mRNA knockdown via qRT-PCR.

Western Blotting for PTGR2 Protein Detection

This protocol is for quantifying PTGR2 protein levels.

-

Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay. Prepare samples by mixing 30-50 µg of total protein with 4X SDS sample buffer and heating at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples and a molecular weight marker onto an SDS-polyacrylamide gel. Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PTGR2 (e.g., Rabbit polyclonal anti-PTGR2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film. Use a loading control like β-actin or HSP70 to normalize protein levels.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Include wells with medium only as a blank control.

-

Incubation: Allow cells to adhere and grow for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Analysis: After subtracting the background absorbance, compare the readings of PTGR2-knockdown cells to control cells.

Colony Formation Assay

This assay assesses the ability of a single cell to undergo clonal expansion and form a colony.

-

Cell Plating: Plate a low number of cells (e.g., 200-1,000 cells) into 6-well plates.

-

Incubation: Culture the cells for 10-14 days at 37°C, allowing sufficient time for visible colonies to form. Change the medium as required without disturbing the cells.

-

Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 5-10 minutes.

-

Analysis: Wash away excess stain with water and allow the plates to dry. Count the number of visible colonies (typically >50 cells) in each well.

Measurement of Intracellular ROS

This protocol uses the fluorogenic probe DCF-DA to measure cellular ROS levels.

-

Cell Plating: Plate cells in a black, clear-bottom 96-well plate or on coverslips for microscopy.

-

Probe Loading: Wash cells once with serum-free medium or PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCF-DA solution and gently wash the cells twice with PBS to remove excess probe.

-

Measurement: Add PBS or medium back to the wells. Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope. Include a positive control group treated with an ROS inducer like H2O2.

In Vivo Subcutaneous Xenograft Model

This model evaluates the effect of PTGR2 on tumorigenicity in an animal model.

-

Cell Preparation: Harvest stable PTGR2-knockdown and control cells. Resuspend the cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.

-

Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 4-6 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period. Excise the tumors for weighing, photography, and further analysis (e.g., immunohistochemistry).

Therapeutic Implications and Future Directions

The oncogenic role of PTGR2, particularly its function in promoting cell survival and chemoresistance, positions it as a promising therapeutic target. The development of small molecule inhibitors specific to PTGR2 could offer a novel strategy to treat cancers where it is overexpressed. Such inhibitors would be expected to increase intracellular 15-keto-PGE2 levels, thereby inducing apoptosis and re-sensitizing tumor cells to conventional chemotherapy. Targeting PTGR2 could be particularly effective in gastric and pancreatic cancers, where its role is most clearly defined. Future research should focus on validating PTGR2 as a biomarker for prognosis and for predicting response to therapy, as well as on the discovery and preclinical testing of potent and specific PTGR2 inhibitors.

Conclusion

Prostaglandin Reductase 2 plays a significant, pro-tumorigenic role in cancer progression. By metabolically inactivating the pro-apoptotic lipid 15-keto-PGE2, PTGR2 disrupts a natural tumor suppression pathway. This leads to a blunting of ROS-mediated cell death signals and the maintenance of a robust antioxidant defense system, which collectively foster cancer cell proliferation, tumor growth, and resistance to therapy. The data strongly suggest that inhibiting PTGR2 is a viable and compelling strategy for future anticancer drug development.

References

The PTGR2 Pathway: A Novel Therapeutic Target in Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and obesity, presents a significant global health challenge. Emerging research has identified Prostaglandin Reductase 2 (PTGR2) as a critical enzyme in a signaling pathway with profound implications for this complex disorder. This technical guide provides a comprehensive overview of the PTGR2 pathway, its role in the pathophysiology of metabolic syndrome, and its potential as a therapeutic target. We present a synthesis of current research, including detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of metabolic diseases.

Introduction to the PTGR2 Pathway

Prostaglandin Reductase 2 (PTGR2) is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins.[1][2] Specifically, it is involved in the metabolism of 15-keto-prostaglandin E2 (15-keto-PGE2), converting it to the inactive metabolite 13,14-dihydro-15-keto-PGE2.[3] This function places PTGR2 at a crucial regulatory node in prostaglandin signaling. Prostaglandins are lipid compounds with diverse physiological effects, and their dysregulation has been implicated in numerous diseases, including metabolic disorders.[4]

The relevance of PTGR2 to metabolic syndrome stems from the activity of its substrate, 15-keto-PGE2. This molecule has been identified as an endogenous ligand and activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Synthetic PPARγ agonists, such as thiazolidinediones (TZDs), have been used as anti-diabetic drugs but are associated with undesirable side effects like weight gain and fluid retention.

The discovery that PTGR2 negatively regulates an endogenous PPARγ activator has opened a new therapeutic avenue. By inhibiting PTGR2, the levels of 15-keto-PGE2 can be increased, leading to the activation of PPARγ and its beneficial metabolic effects, potentially without the adverse effects associated with synthetic agonists.

The PTGR2 Signaling Pathway in Metabolic Homeostasis

The core of the PTGR2 pathway's influence on metabolic syndrome lies in its modulation of PPARγ activity through the degradation of 15-keto-PGE2.

-

Prostaglandin E2 (PGE2) Metabolism: PGE2 is a well-known prostaglandin involved in inflammation and various other physiological processes. It is metabolized to 15-keto-PGE2.

-

PTGR2-Mediated Degradation: PTGR2 acts on 15-keto-PGE2, converting it to an inactive form. This enzymatic step is a key control point in the pathway.

-

15-keto-PGE2 as a PPARγ Ligand: In the absence of rapid degradation by PTGR2, 15-keto-PGE2 can accumulate and bind to and activate PPARγ. This interaction is crucial for the downstream metabolic effects.

-

PPARγ Activation and Gene Transcription: Activated PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in:

-

Insulin Sensitization: Improving the response of tissues like fat, muscle, and liver to insulin.

-

Adipogenesis: The differentiation of pre-adipocytes into mature fat cells.

-

Lipid Metabolism: Regulating the storage and breakdown of fats.

-

Signaling Pathway Diagram

References

- 1. genecards.org [genecards.org]

- 2. uniprot.org [uniprot.org]

- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of 2-series prostaglandins in the pathogenesis of type 2 diabetes mellitus and non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of PTGR2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the metabolic pathway of prostaglandins, specifically catalyzing the conversion of 15-keto-prostaglandin E2 (15-keto-PGE2) to its inactive metabolite, 13,14-dihydro-15-keto-PGE2. Inhibition of PTGR2 leads to the accumulation of 15-keto-PGE2, a signaling molecule with pleiotropic effects that modulate key cellular processes. This technical guide provides a comprehensive overview of the downstream consequences of PTGR2 inhibition, with a focus on its therapeutic potential in metabolic diseases, inflammation, and oncology. We present a detailed analysis of the signaling pathways affected, quantitative data from seminal studies, and the experimental protocols utilized to elucidate these effects.

Introduction: The Role of PTGR2 in Prostaglandin Metabolism

Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immunity, and carcinogenesis. The biological activity of PGE2 is tightly regulated through its synthesis and degradation. PTGR2 plays a crucial role in the latter part of this regulation. It is an NADPH-dependent 15-oxoprostaglandin 13-reductase that acts on various 15-keto-prostaglandins, with a high affinity for 15-keto-PGE2[1][2]. By converting 15-keto-PGE2 to a biologically less active form, PTGR2 effectively terminates its signaling cascade. Consequently, the inhibition of PTGR2 emerges as a strategic approach to elevate endogenous levels of 15-keto-PGE2 and harness its therapeutic downstream effects.

Core Signaling Pathways Modulated by PTGR2 Inhibition

The primary downstream consequence of PTGR2 inhibition is the intracellular accumulation of 15-keto-PGE2. This metabolite then acts as a signaling molecule, primarily through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

PPARγ Activation Pathway

15-keto-PGE2 is an endogenous ligand for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity[3][4]. Unlike synthetic PPARγ agonists such as thiazolidinediones (TZDs), which can have undesirable side effects, elevating the endogenous ligand through PTGR2 inhibition offers a more nuanced and potentially safer therapeutic window[5].

Nrf2-Mediated Antioxidant Response

In the context of inflammation and cellular stress, PTGR2 inhibition has been shown to activate the Nrf2 pathway. 15-keto-PGE2 can modify Keap1, a negative regulator of Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes.

Quantitative Data on Downstream Effects

The inhibition of PTGR2 has been quantified across various experimental models, revealing significant downstream effects on metabolic, inflammatory, and oncogenic parameters.

Metabolic Regulation

Studies utilizing genetic knockout of PTGR2 or pharmacological inhibition have demonstrated marked improvements in metabolic health.

| Parameter | Model | Intervention | Result | Reference |

| Body Weight | High-fat diet-fed mice | Ptgr2 knockout | Significant reduction in body weight gain compared to wild-type. | |

| High-fat diet-fed mice | BPRPT0245 (PTGR2 inhibitor) | Prevention of diet-induced obesity. | ||

| Glucose Tolerance | High-fat diet-fed mice | Ptgr2 knockout | Improved glucose tolerance in glucose tolerance test (GTT). | |

| High-fat diet-fed mice | BPRPT0245 | Enhanced glucose tolerance. | ||

| Insulin Sensitivity | High-fat diet-fed mice | Ptgr2 knockout | Improved insulin sensitivity in insulin tolerance test (ITT). | |

| High-fat diet-fed mice | BPRPT0245 | Increased insulin sensitivity. | ||

| Hepatic Steatosis | High-fat diet-fed mice | Ptgr2 knockout or BPRPT0245 | Amelioration of hepatic steatosis. |

Anti-inflammatory Effects

In models of inflammation, particularly sepsis, PTGR2 inhibition has been shown to reduce the production of pro-inflammatory cytokines.

| Cytokine | Model | Intervention | Result | Reference |

| TNF-α | LPS-stimulated macrophages | Ptgr2 knockdown | Significant reduction in TNF-α secretion. | |

| LPS-stimulated macrophages | RJG-2036 (covalent inhibitor) | Suppression of secreted TNF-α. | ||

| IL-6 | LPS-stimulated macrophages | Ptgr2 knockdown | Decreased production of IL-6. |

Anti-cancer Effects

In various cancer cell lines, knockdown of PTGR2 has been shown to suppress proliferation and induce cell death.

| Parameter | Cell Line | Intervention | Result | Reference |

| Cell Proliferation | Gastric cancer cells (AGS, SNU-16) | shRNA-mediated PTGR2 knockdown | Decreased proliferation rate. | |

| Pancreatic cancer cells (BxPC-3, Capan-2) | siRNA-mediated PTGR2 silencing | Suppressed cell proliferation. | ||

| Apoptosis | Gastric cancer cells | PTGR2 knockdown | Increased apoptosis. | |

| Pancreatic cancer cells | PTGR2 silencing | Promoted cell death. | ||

| Reactive Oxygen Species (ROS) | Pancreatic cancer cells | PTGR2 silencing | Enhanced ROS production. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the downstream effects of PTGR2 inhibition.

PTGR2 Inhibition

a) shRNA-mediated Knockdown:

-

Vector: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting PTGR2 are commonly used.

-

Transduction: Lentiviral particles are produced in packaging cells (e.g., HEK293T) and used to infect target cells.

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

-

Validation: Knockdown efficiency is confirmed by qPCR and Western blotting for PTGR2 mRNA and protein levels, respectively.

b) Pharmacological Inhibition:

-

Inhibitors: Small molecule inhibitors such as BPRPT0245 and RJG-2036 have been developed.

-

Treatment: Cells or animals are treated with the inhibitor at various concentrations and for different durations depending on the experimental design.

-

Controls: A vehicle control (e.g., DMSO) is always included.

Measurement of 15-keto-PGE2

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Cell lysates or plasma samples are subjected to solid-phase extraction to isolate prostaglandins.

-

Chromatography: Reversed-phase liquid chromatography is used to separate 15-keto-PGE2 from other lipids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification. An internal standard (e.g., deuterated 15-keto-PGE2) is used for accurate measurement.

Assessment of PPARγ Activation

Luciferase Reporter Assay:

-

Constructs: Cells (e.g., HEK293T) are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Treatment: Transfected cells are treated with PTGR2 inhibitors or 15-keto-PGE2.

-

Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARγ activation.

Analysis of Gene Expression

Quantitative Real-Time PCR (qPCR):

-

RNA Extraction: Total RNA is extracted from cells or tissues.

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

qPCR: The expression of target genes (e.g., PPARγ target genes, inflammatory cytokines, Nrf2 target genes) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).

Western Blotting:

-

Protein Extraction: Total protein is extracted from cells or tissues.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate.

Conclusion and Future Directions

The inhibition of PTGR2 represents a promising therapeutic strategy for a range of diseases. By increasing the levels of the endogenous signaling molecule 15-keto-PGE2, PTGR2 inhibition can favorably modulate metabolic pathways, dampen inflammation, and suppress cancer cell growth. The downstream effects are primarily mediated through the activation of PPARγ and the Nrf2 antioxidant response pathway.

Future research should focus on the development of more potent and selective PTGR2 inhibitors with favorable pharmacokinetic properties. Further elucidation of the tissue-specific roles of PTGR2 and the long-term consequences of its inhibition will be crucial for the clinical translation of this therapeutic approach. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of PTGR2 inhibition and its therapeutic applications.

References

- 1. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the 15‐keto‐PGE2‐PTGR2 axis modulates systemic inflammation and survival in experimental sepsis | Semantic Scholar [semanticscholar.org]

- 4. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

PTGR2 as a Therapeutic Target for Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin Reductase 2 (PTGR2) is emerging as a critical regulator of inflammatory processes, positioning it as a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the core biology of PTGR2, its role in key anti-inflammatory signaling pathways, and detailed experimental methodologies for its investigation. PTGR2's primary function in the context of inflammation is the catabolism of 15-keto-prostaglandin E2 (15-keto-PGE2), a newly identified endogenous ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). By inhibiting PTGR2, levels of 15-keto-PGE2 accumulate, leading to the activation of PPARγ and the subsequent suppression of pro-inflammatory gene expression. Furthermore, the PTGR2/15-keto-PGE2 axis has been shown to modulate the NRF2-mediated antioxidant response, further contributing to its anti-inflammatory effects. This guide consolidates the current understanding of PTGR2, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to facilitate further research and drug development efforts in this area.

The Role of PTGR2 in Inflammation

PTGR2, also known as Zinc-binding alcohol dehydrogenase domain-containing protein 1 (ZADH1), is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins.[1] Its primary substrate of interest in the context of inflammation is 15-keto-PGE2. The degradation of 15-keto-PGE2 by PTGR2 is a key regulatory step in inflammatory signaling.

Inhibition of PTGR2, either genetically or pharmacologically, leads to an increase in the intracellular concentration of 15-keto-PGE2.[2][3] This accumulation has significant downstream anti-inflammatory consequences through two primary signaling pathways:

-

PPARγ Activation: 15-keto-PGE2 is an endogenous ligand for PPARγ, a nuclear receptor that plays a pivotal role in regulating inflammation, as well as lipid and glucose metabolism.[4][5] Upon binding, 15-keto-PGE2 activates PPARγ, which in turn translocates to the nucleus and modulates the transcription of target genes, leading to a reduction in the expression of pro-inflammatory cytokines.

-

NRF2-Mediated Antioxidant Response: The PTGR2/15-keto-PGE2 axis also influences the NRF2 pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Inhibition of PTGR2 and the subsequent increase in 15-keto-PGE2 have been shown to increase NRF2 levels and activity, leading to an enhanced antioxidant response and a reduction in inflammatory cytokines in models of sepsis.

Quantitative Data

The following tables summarize key quantitative data related to the therapeutic targeting of PTGR2.

Table 1: Potency of PTGR2 Inhibitor BPRPT0245

| Compound | IC50 (nM) | EC50 (nM) |

| BPRPT0245 | 8.92 | 49.22 |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce PTGR2 enzyme activity by 50%. EC50: The half-maximal effective concentration, representing the concentration of the inhibitor that induces a response halfway between the baseline and maximum.

Table 2: Effect of PTGR2 Inhibition on Inflammatory Markers in LPS-Stimulated Macrophages

| Treatment | Inflammatory Marker | Effect | Cell Type | Reference |

| PTGR2 knockdown | Pro-inflammatory cytokines | Reduced production | RAW264.7, BMDM | |

| PTGR2 inhibitor (SuTEx) | TNF-α | Suppression of secretion | THP1 macrophages |

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by PTGR2.

Caption: PTGR2-PPARγ Signaling Pathway.

Caption: PTGR2-NRF2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PTGR2.

In Vitro PTGR2 Enzyme Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effects of small molecules on PTGR2.

Objective: To measure the enzymatic activity of PTGR2 and assess the potency of inhibitors.

Materials:

-

Recombinant human PTGR2 enzyme

-

15-keto-PGE2 (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a final concentration of 1 mM NADPH, and the desired concentration of the test compound or vehicle control.

-

Enzyme Addition: Add recombinant PTGR2 to each well to a final concentration that yields a linear reaction rate.

-

Initiation of Reaction: Start the reaction by adding 15-keto-PGE2 to a final concentration of 0.2 mM.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH. Record measurements at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each condition. For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of 15-keto-PGE2 by LC-MS/MS

This protocol provides a general workflow for the quantification of 15-keto-PGE2 in biological samples.

Objective: To accurately measure the concentration of 15-keto-PGE2 in biological matrices such as cell lysates, plasma, or tissue homogenates.

Materials:

-

Biological sample

-

Internal standard (e.g., deuterated 15-keto-PGE2)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation: Thaw the biological sample on ice. Add the internal standard to the sample.

-

Liquid-Liquid or Solid-Phase Extraction:

-

LLE: Acidify the sample and extract the lipids with an organic solvent. Evaporate the organic layer to dryness.

-

SPE: Condition the SPE cartridge. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the prostaglandins with an appropriate solvent. Evaporate the eluate to dryness.

-

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 15-keto-PGE2 and the internal standard in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Create a standard curve by analyzing known concentrations of 15-keto-PGE2. Quantify the amount of 15-keto-PGE2 in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

LPS-Stimulated Macrophage Inflammation Model

This protocol describes the induction of an inflammatory response in macrophages using lipopolysaccharide (LPS).

Objective: To model acute inflammation in vitro and assess the anti-inflammatory effects of PTGR2 inhibition.

Materials:

-

Macrophage cell line (e.g., RAW264.7 or THP-1)

-

Complete cell culture medium

-

LPS from E. coli

-

Test compound (e.g., PTGR2 inhibitor) or vehicle control

-

Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement)

Procedure:

-

Cell Culture: Culture macrophages to the desired confluency. For THP-1 cells, differentiate into macrophages using PMA.

-

Treatment: Pre-treat the cells with the test compound or vehicle for a specified period (e.g., 1-2 hours).

-

Stimulation: Add LPS to the cell culture medium at a final concentration of 100 ng/mL to 1 µg/mL.

-

Incubation: Incubate the cells for a period of 4-24 hours.

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.

-

Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA. Analyze gene or protein expression of inflammatory markers in the cell lysates by qPCR or Western blot.

Caption: LPS-Stimulated Macrophage Experimental Workflow.

Chromatin Immunoprecipitation (ChIP) Assay for PPARγ

This protocol outlines the general steps for performing a ChIP assay to investigate the binding of PPARγ to the promoter regions of its target genes.

Objective: To determine if treatment with a PTGR2 inhibitor increases the binding of PPARγ to the promoter regions of anti-inflammatory genes.

Materials:

-

Cells treated with a PTGR2 inhibitor or vehicle control

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody specific for PPARγ

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

Reagents for reverse cross-linking (proteinase K, NaCl)

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-PPARγ antibody overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with NaCl and treating with proteinase K.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific to the promoter regions of known PPARγ target genes to quantify the amount of precipitated DNA.

NRF2 Activation Assay

This protocol describes how to assess NRF2 activation by measuring its nuclear translocation.

Objective: To determine if PTGR2 inhibition leads to the activation and nuclear translocation of NRF2.

Materials:

-

Cells treated with a PTGR2 inhibitor or vehicle control

-

Nuclear and cytoplasmic extraction buffers

-

Antibody specific for NRF2

-

Antibody for a nuclear loading control (e.g., Lamin B1)

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Treatment: Treat cells with the PTGR2 inhibitor or vehicle control.

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

Western Blotting:

-

Separate equal amounts of protein from the nuclear extracts by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against NRF2.

-

Probe the membrane with a primary antibody against a nuclear loading control.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to determine the relative amount of NRF2 in the nucleus compared to the control.

Therapeutic Potential and Future Directions

The inhibition of PTGR2 presents a novel therapeutic strategy for a variety of inflammatory conditions. By increasing the levels of the endogenous anti-inflammatory mediator 15-keto-PGE2, PTGR2 inhibitors can dampen inflammation through the activation of PPARγ and NRF2 signaling pathways. This approach has shown promise in preclinical models of metabolic diseases and sepsis.

Further research is warranted to explore the therapeutic potential of PTGR2 inhibition in other chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. The development of potent and selective small molecule inhibitors of PTGR2 will be crucial for advancing this target into clinical investigation. Additionally, a deeper understanding of the tissue-specific expression and regulation of PTGR2 will inform the targeted application of PTGR2-based therapies. The detailed protocols and conceptual framework provided in this guide aim to support and accelerate these research endeavors.

References

- 1. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]

- 2. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

Prostaglandin Reductase 2 (PTGR2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is a critical enzyme in the metabolic inactivation of prostaglandins. It primarily catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, thereby regulating the levels of these bioactive lipids. Emerging evidence has implicated PTGR2 in a variety of physiological and pathological processes, including adipocyte differentiation, inflammation, and carcinogenesis. Its role in modulating key signaling pathways, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and reactive oxygen species (ROS) signaling, has positioned it as a potential therapeutic target for a range of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the core functions of PTGR2, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Function and Enzymatic Activity

PTGR2 is a member of the medium-chain dehydrogenase/reductase superfamily and functions as a 15-oxo-prostaglandin 13-reductase[1]. Its primary role is the catalysis of the NADPH-dependent reduction of the C13-C14 double bond of 15-keto-prostaglandins[1]. This enzymatic reaction is a key step in the catabolism and inactivation of prostaglandins.

The primary substrate for PTGR2 is 15-keto-prostaglandin E2 (15-keto-PGE2), which it converts to 13,14-dihydro-15-keto-PGE2[2][3]. It also acts on other 15-keto-prostaglandins, including 15-keto-PGE1, 15-keto-PGE1-alpha, and 15-keto-PGE2-alpha, with the highest activity observed towards 15-keto-PGE2[4].

Quantitative Data: Enzymatic Activity

The following table summarizes the kinetic parameters of human PTGR2.

| Substrate | KM | Cofactor | KM | Source |

| 15-keto-PGE2 | 11.21 µM | NADPH | 15.87 µM |

Role in Cellular Signaling

PTGR2 plays a significant role in modulating cellular signaling pathways, primarily through its regulation of 15-keto-PGE2 levels.

Regulation of PPARγ Signaling

15-keto-PGE2 is a known endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and lipid metabolism. By reducing the levels of 15-keto-PGE2, PTGR2 effectively downregulates PPARγ activity. Overexpression of PTGR2 has been shown to repress the transcriptional activity of PPARγ and inhibit adipocyte differentiation. Conversely, silencing of PTGR2 leads to an accumulation of 15-keto-PGE2, which in turn activates PPARγ.

Modulation of Reactive Oxygen Species (ROS) Signaling

Recent studies have unveiled a novel role for PTGR2 in regulating intracellular levels of reactive oxygen species (ROS). Silencing of PTGR2 expression has been shown to enhance ROS production, leading to oxidative stress-mediated cell death in cancer cells. The underlying mechanism involves the accumulation of 15-keto-PGE2, which suppresses the expression of xCT (a component of the cystine/glutamate antiporter) and cystathionine gamma-lyase (CTH), both of which are crucial for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH leads to an increase in intracellular ROS.

Role in Disease

Cancer

PTGR2 has emerged as a significant player in the progression of several cancers, notably pancreatic and gastric cancer.

-

Pancreatic Cancer: PTGR2 is overexpressed in the majority of human pancreatic ductal adenocarcinoma tissues, while it is absent in adjacent normal tissues. Silencing PTGR2 in pancreatic cancer cells suppresses proliferation and promotes cell death by increasing intracellular 15-keto-PGE2 and ROS levels.

-

Gastric Cancer: Similar to pancreatic cancer, PTGR2 is highly expressed in gastric tumors compared to non-tumor tissues. Knockdown of PTGR2 in gastric cancer cell lines leads to decreased proliferation, reduced colony formation, and slower tumor growth in xenograft models. Mechanistically, PTGR2 knockdown induces cell death by increasing ROS production, which in turn activates the ERK1/2 and caspase 3 signaling pathways.

Adipocyte Differentiation and Metabolic Disorders

As a negative regulator of PPARγ, PTGR2 plays a crucial role in adipogenesis. Overexpression of PTGR2 inhibits the differentiation of preadipocytes into mature adipocytes. This has implications for metabolic disorders such as obesity and type 2 diabetes, where PPARγ activity is a key therapeutic target.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of PTGR2.

PTGR2 Expression Analysis

This protocol outlines the detection of PTGR2 protein levels in cell lysates.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate proteins on a 4-20% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against PTGR2 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

A sandwich ELISA can be used for the quantitative measurement of PTGR2 in various biological samples.

-

Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for PTGR2.

-

Sample Addition: Add standards and samples to the wells and incubate for 1-2 hours at 37°C.

-

Detection Antibody: Add a biotin-conjugated polyclonal antibody specific for PTGR2 and incubate for 1 hour at 37°C.

-

Streptavidin-HRP: Add Streptavidin-HRP and incubate for 30-60 minutes at 37°C.

-

Substrate: Add TMB substrate and incubate for 15-30 minutes at 37°C in the dark.

-

Stop Solution: Add stop solution to terminate the reaction.

-

Measurement: Measure the absorbance at 450 nm. The concentration of PTGR2 is determined by comparing the OD of the samples to the standard curve.

Functional Assays

The enzymatic activity of PTGR2 can be measured by monitoring the consumption of its substrate, 15-keto-PGE2, or the formation of its product, 13,14-dihydro-15-keto-PGE2.

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate or purified PTGR2, NADPH, and 15-keto-PGE2 in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Extraction: Stop the reaction and extract the prostaglandins using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the levels of 15-keto-PGE2 and 13,14-dihydro-15-keto-PGE2 using LC-MS/MS or a specific ELISA kit.

This assay measures the effect of PTGR2 modulation on PPARγ transcriptional activity.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPRE-luciferase reporter plasmid, a Renilla luciferase control plasmid, and a PTGR2 expression or shRNA plasmid.

-

Treatment: Treat the cells with a PPARγ agonist (e.g., rosiglitazone) or 15-keto-PGE2.

-

Lysis and Measurement: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative PPARγ transcriptional activity.

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding: Seed cells in a multi-well plate.

-

PTGR2 Modulation: Transfect cells with PTGR2 expression or shRNA plasmids.

-

Probe Loading: Wash the cells with PBS and incubate with DCFH-DA (5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Treatment: (Optional) Treat cells with a positive control (e.g., H₂O₂) or the experimental compound.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Summary of Quantitative Data

Table 1: PTGR2 Expression in Pancreatic Cancer

| Tissue Type | PTGR2 Expression | Source |

| Pancreatic Ductal Adenocarcinoma | 85.5% of cases showed positive staining | |

| Adjacent Normal Pancreatic Tissue | Negative staining |

Table 2: Effects of PTGR2 Knockdown in Gastric Cancer Cells

| Parameter | Effect of PTGR2 Knockdown | Cellular Context | Source |

| Proliferation Rate | Decreased | AGS and SNU-16 cells | |

| Colony Formation | Decreased | AGS and SNU-16 cells | |

| ROS Production | Increased | AGS cells | |

| ERK1/2 Activation | Increased | AGS cells | |

| Caspase 3 Activation | Increased | AGS cells |

Conclusion

Prostaglandin Reductase 2 is a key enzyme in prostaglandin metabolism with significant implications for cellular signaling and disease pathogenesis. Its role as a negative regulator of the pro-adipogenic and anti-inflammatory PPARγ pathway, coupled with its newly discovered function in modulating ROS signaling, highlights its potential as a multifaceted therapeutic target. The overexpression of PTGR2 in cancers such as pancreatic and gastric adenocarcinoma underscores its importance in oncology drug development. Further research into the intricate regulatory mechanisms of PTGR2 and the development of specific inhibitors will be crucial in translating our understanding of this enzyme into novel therapeutic strategies.

References

- 1. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

PTGR2 Gene Silencing vs. Chemical Inhibition: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary methodologies for inhibiting the function of Prostaglandin Reductase 2 (PTGR2): gene silencing and chemical inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PTGR2 in various disease contexts, including cancer and metabolic disorders.

Introduction to PTGR2

Prostaglandin Reductase 2 (PTGR2) is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, such as 15-keto-prostaglandin E2 (15-keto-PGE2), to their 13,14-dihydro metabolites.[1][2] This enzymatic activity plays a crucial role in the catabolism and inactivation of prostaglandins, which are key signaling molecules in inflammation, cell growth, and metabolism.[3] By regulating the levels of 15-keto-PGE2, an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), PTGR2 influences a variety of cellular processes.[4][5] Dysregulation of PTGR2 has been implicated in the pathology of several diseases, making it an attractive target for therapeutic intervention.

Core Concepts: Gene Silencing vs. Chemical Inhibition

Gene silencing , primarily achieved through RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the PTGR2 mRNA, leading to its degradation and subsequent reduction in PTGR2 protein expression. This approach offers high specificity to the target gene.

Chemical inhibition involves the use of small molecules that bind to the PTGR2 protein, either at its active site or at an allosteric site, thereby inhibiting its enzymatic activity. This method provides a more direct and often more immediate way to block PTGR2 function.

This guide will delve into the methodologies, comparative efficacy, and potential off-target effects of both approaches, providing researchers with the necessary information to select the most appropriate strategy for their experimental needs.

Data Presentation: A Comparative Analysis

While direct head-to-head comparative studies are limited, this section summarizes quantitative data from various studies to facilitate a comparative understanding of the effects of PTGR2 gene silencing and chemical inhibition.

Table 1: Effects on Cancer Cell Proliferation and Viability

| Method | Cell Line | Outcome | Quantitative Effect | Citation(s) |

| Gene Silencing (siRNA) | BxPC-3 (Pancreatic) | Inhibition of cell growth | Significant suppression of growth rate | |

| Capan-2 (Pancreatic) | Inhibition of cell growth | Significant suppression of growth rate | ||

| AGS (Gastric) | Decreased proliferation | Significant reduction in proliferation rate | ||

| SNU-16 (Gastric) | Decreased proliferation | Significant reduction in proliferation rate | ||

| Chemical Inhibition | Not specified | Not specified | Not specified | |

| (Direct comparative data not available in the reviewed literature) |

Table 2: Effects on Apoptosis

| Method | Cell Line | Outcome | Quantitative Effect | Citation(s) |

| Gene Silencing (siRNA) | BxPC-3 (Pancreatic) | Increased apoptosis | Elevated percentage of apoptotic cells | |

| AGS (Gastric) | Increased apoptosis & necrosis | Significant accumulation of apoptotic and necrotic cells | ||

| Chemical Inhibition | Not specified | Not specified | Not specified | |

| (Direct comparative data not available in the reviewed literature) |

Table 3: Effects on Reactive Oxygen Species (ROS) Production

| Method | Cell Line | Outcome | Quantitative Effect | Citation(s) |

| Gene Silencing (siRNA) | BxPC-3 (Pancreatic) | Increased ROS production | Induced ROS production | |

| AGS (Gastric) | Increased ROS production | Elevated ROS production | ||

| Chemical Inhibition | Not specified | Not specified | Not specified | |

| (Direct comparative data not available in the reviewed literature) |

Table 4: IC50 Values of Known PTGR2 Chemical Inhibitors

| Inhibitor | Assay Type | IC50 Value | Citation(s) |

| HHS-0701 | Recombinant PTGR2 activity | Not specified | |

| KDT501 | Recombinant PTGR2 protein | 8.4 µM | |

| Cell lysate PTGR2 activity | 1.8 µM | ||

| Indomethacin | PTGR2 inhibition | Not specified | |

| Fraxetin | PTGR2 inhibition | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments related to PTGR2 gene silencing and chemical inhibition.

Protocol 1: siRNA-Mediated Gene Silencing of PTGR2

Objective: To transiently reduce the expression of PTGR2 in a cancer cell line.

Materials:

-

PTGR2-specific siRNA duplexes and a non-targeting control siRNA.

-

Lipofectamine RNAiMAX transfection reagent.

-

Opti-MEM I Reduced Serum Medium.

-

Appropriate cancer cell line (e.g., BxPC-3, AGS).

-

6-well plates.

-

Standard cell culture reagents and equipment.

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 20 pmol of PTGR2 siRNA or control siRNA into 100 µL of Opti-MEM I.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the siRNA-Lipofectamine complexes to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Analysis: After incubation, harvest the cells for downstream analysis, such as qRT-PCR to confirm knockdown of PTGR2 mRNA or Western blotting to assess PTGR2 protein levels.

Protocol 2: Lentiviral shRNA-Mediated Stable Knockdown of PTGR2

Objective: To create a stable cell line with long-term suppression of PTGR2 expression.

Materials:

-

Lentiviral vector containing a PTGR2-specific shRNA sequence and a selection marker (e.g., puromycin resistance).

-

Packaging plasmids (e.g., psPAX2, pMD2.G).

-

HEK293T cells for virus production.

-

Target cancer cell line.

-

Polybrene.

-

Puromycin.

-

Standard cell culture and virus handling equipment.

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the PTGR2-shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

-

Transduction of Target Cells:

-

Seed the target cancer cells in a 6-well plate.

-

On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).

-

Add the lentiviral supernatant to the cells.

-

Incubate for 24 hours.

-

-

Selection of Stable Cells:

-

After 24 hours, replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for selection.

-

Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until resistant colonies are formed.

-

-

Expansion and Validation:

-

Expand the puromycin-resistant colonies to establish a stable PTGR2 knockdown cell line.

-

Validate the knockdown of PTGR2 expression by qRT-PCR and Western blotting.

-

Protocol 3: In Vitro PTGR2 Chemical Inhibitor Assay

Objective: To assess the inhibitory effect of a chemical compound on PTGR2 enzymatic activity.

Materials:

-

Recombinant human PTGR2 protein.

-

15-keto-PGE2 (substrate).

-

NADPH (cofactor).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Test chemical inhibitor.

-

96-well plate.

-

Plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing assay buffer, NADPH, and recombinant PTGR2 protein in a 96-well plate.

-

Add the test chemical inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 15-keto-PGE2 to each well.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Discussion and Future Directions

Both gene silencing and chemical inhibition are powerful tools for studying and targeting PTGR2. Gene silencing offers high target specificity and is ideal for target validation and mechanistic studies. Chemical inhibition, on the other hand, provides a more direct and immediate means of blocking PTGR2 function and is more readily translatable to therapeutic applications.

The choice between these two approaches will depend on the specific research question and experimental context. For long-term studies and the creation of stable model systems, shRNA-mediated silencing is advantageous. For acute inhibition and in vivo studies, chemical inhibitors are often more practical.

A key area for future research is the development of more potent and selective PTGR2 chemical inhibitors. Furthermore, direct comparative studies evaluating the on- and off-target effects of both gene silencing and chemical inhibition in the same experimental models are needed to provide a more complete understanding of their respective advantages and disadvantages. Such studies will be crucial for advancing the development of PTGR2-targeted therapies for cancer, metabolic diseases, and other inflammatory conditions.

References

- 1. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Cascade: A Technical Guide to the Consequences of PTGR2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin Reductase 2 (PTGR2), an enzyme catalyzing the reduction of 15-keto-prostaglandins, has emerged as a critical regulator in diverse physiological and pathological processes. Its role in inactivating the endogenous PPARγ ligand, 15-keto-prostaglandin E2 (15-keto-PGE2), positions it as a key modulator of cellular signaling pathways implicated in cancer, metabolic disorders, and inflammation. Inhibition of PTGR2 unleashes a cascade of molecular events with significant therapeutic potential. This in-depth technical guide delineates the core molecular consequences of PTGR2 inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to empower researchers in their exploration of this promising therapeutic target.

Core Molecular Consequences of PTGR2 Inhibition

Inhibition of PTGR2, either through genetic silencing (siRNA/shRNA) or pharmacological agents, instigates a series of well-documented molecular changes. The primary consequence is the accumulation of its substrate, 15-keto-PGE2. This buildup, in turn, triggers a cascade of downstream effects, including the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a surge in reactive oxygen species (ROS), and the induction of apoptosis, particularly in cancer cells.

Quantitative Effects of PTGR2 Inhibition on Cellular Processes

The following tables summarize the key quantitative data from studies investigating the impact of PTGR2 inhibition.

Table 1: Pharmacological Inhibition of PTGR2

| Inhibitor | Target Cell Line | IC50 / EC50 | Key Finding | Reference |

| BPRPT0245 | Recombinant hPTGR2 | IC50: 8.92 nM | Potent and specific inhibitor of PTGR2. | [1] |

| BPRPT0245 | HEK293T cells expressing hPTGR2 | EC50: 49.22 nM | Restores 15-keto-PGE2-dependent PPARγ trans-activation. | [1] |

| Indomethacin | Human PTGR2 | - | Inhibits PTGR2 with a binding mode similar to 15-keto-PGE2. | |

| Fraxetin | Human PTGR2 | - | Identified as a direct inhibitor of PTGR2. | [2] |

| Sulfonyl triazole | Human PTGR2 | - | Covalently modifies and inhibits PTGR2. | [3] |

Table 2: Molecular Consequences of PTGR2 Silencing in Cancer Cells

| Cell Line | Molecular Effect | Fold Change / % Change | Key Finding | Reference |

| BxPC-3 (Pancreatic Cancer) | Apoptosis Induction | Significant increase | PTGR2 knockdown promotes cell death. | [4] |

| BxPC-3 (Pancreatic Cancer) | Necrosis Induction | Significant increase | PTGR2 knockdown promotes cell death. | |

| BxPC-3 (Pancreatic Cancer) | ROS Production | Significant increase | Inhibition of PTGR2 leads to oxidative stress. | |

| BxPC-3 (Pancreatic Cancer) | xCT mRNA Expression | Decreased | Suppression of cysteine uptake machinery. | |

| BxPC-3 (Pancreatic Cancer) | CTH mRNA Expression | Decreased | Suppression of cysteine synthesis machinery. | |

| AGS (Gastric Cancer) | Apoptosis Induction | Increased | PTGR2 knockdown induces apoptosis. | |

| AGS (Gastric Cancer) | Bax Expression | Suppressed | Modulation of apoptosis-related proteins. | |

| AGS (Gastric Cancer) | Bcl-2 Expression | Increased | Modulation of apoptosis-related proteins. | |

| AGS (Gastric Cancer) | ERK1/2 Activation | Increased | Involvement of MAPK signaling pathway. | |

| AGS (Gastric Cancer) | Caspase 3 Activation | Increased | Induction of executive caspase in apoptosis. |

Table 3: Metabolic Consequences of PTGR2 Inhibition

| Model System | Molecular Effect | Fold Change / % Change | Key Finding | Reference |

| Ptgr2 knockout mice | Serum 15-keto-PGE2 | ~2.40-fold increase | Genetic inhibition elevates the key signaling molecule. | |

| Ptgr2 knockout mice | Perigonadal fat 15-keto-PGE2 | ~1.75-fold increase | Tissue-specific elevation of 15-keto-PGE2. | |

| Differentiated 3T3-L1 adipocytes treated with BPRPT0245 | Intracellular 15-keto-PGE2 | Dose-dependent increase | Pharmacological inhibition elevates intracellular 15-keto-PGE2. | |

| Differentiated 3T3-L1 adipocytes treated with BPRPT0245 | Insulin-stimulated glucose uptake | Augmented | Potential for improving insulin sensitivity. |

Signaling Pathways Modulated by PTGR2 Inhibition

The inhibition of PTGR2 sets off a domino effect on intracellular signaling. The accumulation of 15-keto-PGE2 is the central event that dictates the subsequent cellular responses.

Caption: Signaling cascade initiated by PTGR2 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PTGR2 inhibition.

PTGR2 Enzyme Activity Assay

This assay measures the catalytic activity of PTGR2 by monitoring the consumption of its substrate, 15-keto-PGE2.

-

Reagents:

-

Recombinant PTGR2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA

-

NADPH solution (10 mM stock)

-

15-keto-PGE2 solution (1 mM stock in DMSO)

-

Stop Solution: 1 M HCl

-

-

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding assay buffer, NADPH (final concentration 100 µM), and the PTGR2 inhibitor to be tested.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 15-keto-PGE2 (final concentration 10 µM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Quantify the remaining 15-keto-PGE2 using LC-MS/MS.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

-

Caption: Workflow for PTGR2 enzyme activity assay.

Measurement of Intracellular 15-keto-PGE2 by LC-MS/MS

This protocol details the extraction and quantification of 15-keto-PGE2 from cell lysates.

-

Reagents:

-

Methanol

-

Ethyl Acetate

-

Hexane

-

Formic Acid

-

Internal Standard (e.g., d4-PGE2)

-

-

Procedure:

-

Harvest and lyse cells.

-

Add the internal standard to the cell lysate.

-

Extract lipids by adding a 1:1 mixture of ethyl acetate:hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

Analyze the sample by LC-MS/MS using a C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Quantify 15-keto-PGE2 based on the peak area relative to the internal standard.

-

PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the activation of PPARγ by quantifying the expression of a luciferase reporter gene under the control of a PPARγ response element (PPRE).

-

Reagents:

-

HEK293T cells

-

PPARγ expression vector

-

PPRE-luciferase reporter vector

-

Transfection reagent

-

Luciferase assay substrate

-

-

Procedure:

-

Co-transfect HEK293T cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

-

After 24 hours, treat the cells with the PTGR2 inhibitor or vehicle control in the presence of 15-keto-PGE2.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize luciferase activity to total protein concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical proteomic profiling reveals prostaglandin termination enzyme PTGR2 as a key molecular target of natural coumarin fraxetin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 | PLOS One [journals.plos.org]

The Inhibition of PTGR2: A Novel Therapeutic Strategy in Prostaglandin Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2), a principal bioactive eicosanoid, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The meticulous regulation of its metabolic pathway is crucial for maintaining cellular homeostasis. Prostaglandin Reductase 2 (PTGR2) has emerged as a key enzyme in this pathway, catalyzing the conversion of 15-keto-PGE2 to its inactive metabolite, 13,14-dihydro-15-keto-PGE2.[2][3] Once considered an inert byproduct, 15-keto-PGE2 is now recognized as a bioactive lipid mediator with significant signaling roles.[4][5] This technical guide delves into the core of PTGR2's function, the profound effects of its inhibition on prostaglandin metabolism, and the burgeoning therapeutic potential of targeting this enzyme.

The PTGR2-Mediated Checkpoint in Prostaglandin E2 Catabolism

The synthesis of PGE2 from arachidonic acid is a well-orchestrated enzymatic cascade involving phospholipase A2 (PLA2), cyclooxygenase (COX) enzymes, and terminal prostaglandin E synthases (PGES). The subsequent catabolism of PGE2 is a critical step in terminating its signaling. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the initial conversion of PGE2 to 15-keto-PGE2. PTGR2 then acts as a crucial reductase, further metabolizing 15-keto-PGE2.